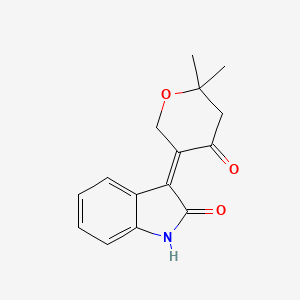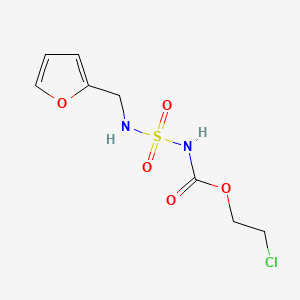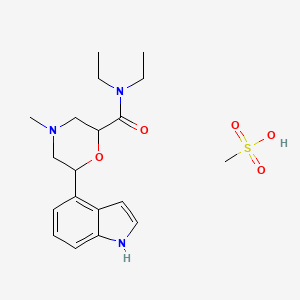
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate: is a complex organic compound with the molecular formula C19H29N3O5S It is characterized by the presence of an indole ring, a morpholine ring, and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling of Indole and Morpholine Rings:
Introduction of the Methanesulfonate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and morpholine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methyl-2-morpholinecarboxamide: Lacks the indole ring, resulting in different chemical properties and biological activity.
N,N-Diethyl-6-(1H-indol-4-yl)-2-morpholinecarboxamide: Lacks the methyl group, affecting its reactivity and interactions.
Uniqueness
N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate is unique due to the presence of both the indole and morpholine rings, as well as the methanesulfonate group. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
CAS No. |
113760-34-2 |
|---|---|
Molecular Formula |
C19H29N3O5S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
VQJDSAZOYGZGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



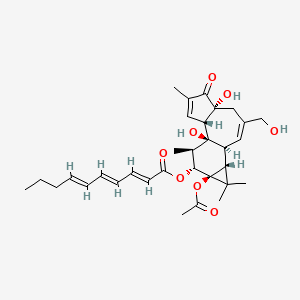
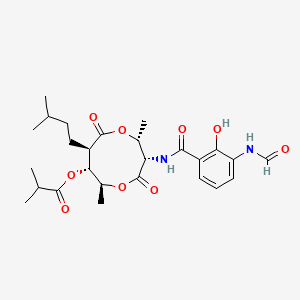

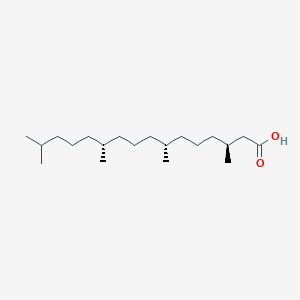
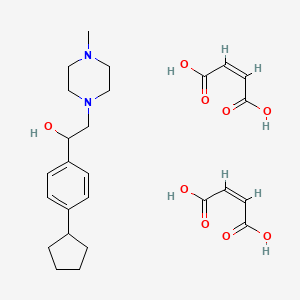
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
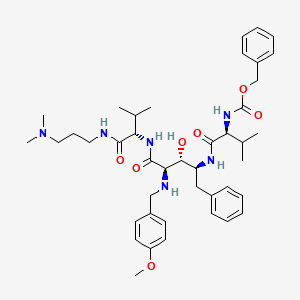
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
